phoP protein
Description
Properties
CAS No. |
125360-99-8 |
|---|---|
Molecular Formula |
C18H27NO2S |
Synonyms |
phoP protein |
Origin of Product |
United States |
Scientific Research Applications
Regulatory Functions of PhoP
PhoP functions primarily as a transcriptional regulator, influencing the expression of numerous genes involved in virulence, stress responses, and metabolic processes. Studies have shown that PhoP regulates approximately 2% of the M. tuberculosis genome, controlling genes that are crucial during macrophage infection and under acidic conditions .
Key Findings:
- Virulence Regulation: PhoP activates genes that enhance bacterial survival within host cells, including those involved in lipid biosynthesis and stress response .
- Stress Response Integration: PhoP is implicated in regulating cyclic-AMP levels in response to environmental stresses, linking metabolic pathways to virulence .
Drug Development Target
Given its essential role in bacterial pathogenesis, PhoP is a promising target for new anti-tuberculosis drugs. Research indicates that inhibitors disrupting PhoP functions could significantly impact M. tuberculosis virulence .
Research Insights:
- Inhibitor Screening: Structural studies have elucidated the DNA-binding mechanism of PhoP, providing a basis for high-throughput screening of small molecule inhibitors that could block its activity .
- Antimicrobial Resistance: The regulation of antimicrobial resistance genes by PhoP highlights its potential as a target for combating resistant strains of bacteria .
Vaccine Development
The deletion of phoPR has been explored as a strategy to create attenuated strains for vaccine development against M. tuberculosis. These strains exhibit reduced virulence while maintaining immunogenicity, making them suitable candidates for further research .
Case Studies:
- Vaccine Trials: Mutant strains lacking functional PhoP have shown promise in preclinical trials as potential vaccine candidates against tuberculosis .
- Genetic Studies: Investigations into single nucleotide polymorphisms affecting PhoP function provide insights into strain virulence variations and their implications for vaccine efficacy .
Case Studies and Research Findings
Chemical Reactions Analysis
Phosphorylation of PhoP
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Mechanism : PhoP contains an N-terminal receiver domain with a conserved phosphorylation site . PhoR, a sensor histidine kinase, phosphorylates PhoP at Asp-53 . PhoP can also be phosphorylated by small molecule phosphodonor compounds such as acetyl phosphate (AcP) .
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Effect on protein structure : Phosphorylation induces conformational changes in PhoP, influencing its protein-protein interactions . Data indicates that the protein-protein interaction interfaces differ between phosphorylated and unphosphorylated forms of PhoP, and specific DNA binding plays a critical role in modulating these interfaces .
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Impact on DNA binding : While PhoP can bind to DNA without phosphorylation, phosphorylation enhances its DNA-binding affinity . Studies suggest that phosphorylation stabilizes receiver domain dimerization, bringing DNA-binding domains into proximity, increasing their binding affinity for direct repeat DNA sequences .
PhoP Interaction with DNA
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DNA-binding domain : PhoP possesses a C-terminal effector domain, which includes a winged helix-turn-helix DNA-binding motif .
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Target genes : PhoP regulates the expression of various genes involved in virulence, lipid biosynthesis, and metabolism . In Mycobacterium tuberculosis, PhoP regulates the synthesis of polyketide-derived acyltrehaloses . In Streptomyces coelicolor, PhoP targets genes for phosphate scavenging systems and represses pathways involved in nitrogen assimilation and nucleotide biosynthesis .
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Binding sites : PhoP binds to specific DNA sequences in the promoter regions of its target genes . These sites often contain direct repeats, and the interaction between PhoP and these sites is modulated by PhoP's phosphorylation state .
PhoP and Protein-Protein Interactions
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Dimerization : PhoP can form dimers, and phosphorylation enhances this process .
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Interaction with CRP : PhoP interacts with CRP (cAMP receptor protein), another global regulator . This interaction is mediated by the N-terminal domains of both proteins and requires PhoP phosphorylation .
Impact of PhoP on Gene Expression
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Transcriptional regulation : PhoP functions as both a transcriptional activator and repressor . Phosphorylated PhoP directly stimulates the transcription of genes like pks2 and msl3 by binding to their upstream regulatory regions .
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Regulation of virulence : In Mycobacterium tuberculosis, PhoP is essential for virulence and intracellular growth . It regulates genes involved in complex lipid biosynthesis, contributing to the cell wall composition and morphology of the bacilli .
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Metabolic control : In Streptomyces coelicolor, PhoP acts as a master regulator, suppressing central metabolism under phosphate limitation .
PhoP in Stress Response
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Acidic pH : PhoP is involved in the mycobacterial response to acidic pH .
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Magnesium homeostasis : PhoP/PhoQ system governs magnesium homeostasis and resistance to antimicrobial agents .
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cAMP levels : PhoP regulates the expression of cAMP-specific phosphodiesterases, influencing intra-mycobacterial cAMP levels .
Data Tables
The following tables summarize findings from research articles related to this compound:
PhoP's role as a regulator is complex, with its activity modulated by phosphorylation and its interactions with other proteins and DNA sequences . The above data illustrates PhoP's diverse functions in bacterial physiology and pathogenesis.
Comparison with Similar Compounds
Comparative Analysis with Similar Regulatory Proteins
Structural and Functional Homologs
PhoP vs. PhoB (E. coli)
- Structural Similarity : PhoP and PhoB share nearly identical hydropathy profiles, suggesting similar conformations and activation mechanisms. Both lack transmembrane domains, relying on sensor kinases (PhoQ for PhoP; PhoR for PhoB) for signal transduction .
- Functional Divergence : While PhoB primarily regulates phosphate metabolism, PhoP governs virulence and Mg²⁺ homeostasis. For example, PhoP stabilizes the sigma factor RpoS in Salmonella under low Mg²⁺, a function absent in PhoB .
PhoP vs. RegX3 (Mycobacterium bovis)
- Sequence Homology: PhoP shares 72.7% amino acid identity with RegX3, a regulator of unknown function in M. bovis. Both possess HTH motifs for DNA binding, but PhoP uniquely integrates signals from PhoQ to control lipid metabolism and antibiotic synthesis .
- Regulatory Scope : PhoP regulates species-specific genes (e.g., mgtC in Salmonella for virulence) and conserved Mg²⁺ transporters, whereas RegX3 lacks characterized targets .
PhoP vs. OmpR (E. coli)
Cross-Species Comparison of PhoP Function
Mechanistic Differences in Signal Transduction
Research Findings and Data Highlights
Key Phenotypic Effects of phoP Mutations
- Virulence Attenuation :
- Metabolic Disruption :
Core Conserved Functions Across Species
Preparation Methods
Host Strains and Culture Conditions
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Strain Selection :
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Media and Induction :
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LB media : For native PhoP, cultures are grown at 37°C to OD~600~ = 0.6, induced with 50 μM IPTG, and incubated at 18°C for 16–18 hours.
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M9 minimal media : For selenomethionine (SeMet)-labeled PhoP, cultures are supplemented with lysine (100 mg/L), phenylalanine (100 mg/L), and selenomethionine (60 mg/L) to inhibit endogenous methionine synthesis.
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Expression Optimization
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Temperature : Lower induction temperatures (18–30°C) improve solubility, reducing inclusion body formation.
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IPTG Concentration : 50 μM IPTG balances protein yield and metabolic burden, achieving ~5–7 mg PhoP per gram of cell pellet.
Protein Purification
Affinity Chromatography
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Cell Lysis :
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Ni-NTA Purification :
Size-Exclusion Chromatography (SEC)
Yield and Purity Assessment
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SDS-PAGE : Homogeneous PhoP (>95% purity) shows a single band at ∼27 kDa.
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Mass Spectrometry : MALDI-TOF confirms the molecular weight (27,342 Da) and SeMet incorporation.
Selenomethionine Labeling for Crystallography
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Labeling Efficiency :
Crystallization and Structural Analysis
Crystallization Conditions
Data Collection and Refinement
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Diffraction : X-ray data are collected at 2.8 Å resolution (PDB ID: 3Q3R).
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Phasing : Multi-wavelength anomalous diffraction (MAD) with SeMet-PhoP resolves phase ambiguity.
Analytical Ultracentrifugation (AUC)
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Sedimentation Velocity :
Functional Validation
DNA-Binding Assays
Phosphorylation Studies
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Autophosphorylation : PhoP is incubated with acetyl phosphate (10 mM) in 50 mM Tris (pH 7.5), 50 mM KCl, 5 mM MgCl~2~.
Troubleshooting and Optimization
| Issue | Solution |
|---|---|
| Low expression yield | Optimize induction temperature (18–30°C); use TB media for higher density |
| Inclusion body formation | Add 0.5 M arginine to lysis buffer; reduce induction time |
| His-tag cleavage failure | Increase TEV protease ratio (1:20 w/w); extend digestion to 24 hours |
| Aggregation during SEC | Include 10% glycerol and 1 mM TCEP in SEC buffer; reduce protein load |
Comparative Analysis of PhoP Preparations
Q & A
Q. What are the primary functions of the PhoP protein in bacterial pathogenesis?
PhoP is a response regulator in two-component systems (TCS) that governs virulence, stress adaptation, and Mg²⁺ homeostasis. In Mycobacterium tuberculosis (Mtb), PhoP regulates lipid metabolism and cell envelope integrity, critical for intracellular survival . In Salmonella and Yersinia pestis, it controls genes involved in macrophage survival and systemic infection . Methodologically, transcriptomic and proteomic analyses (e.g., microarrays, RNA-seq) under low Mg²⁺ or phosphate-limiting conditions are used to identify PhoP-dependent pathways .
Q. How is the PhoP regulon identified and characterized across bacterial species?
The PhoP regulon is mapped using chromatin immunoprecipitation (ChIP-chip/ChIP-seq) to identify direct DNA-binding targets, combined with expression microarrays comparing wild-type and phoP mutants. For example, in Y. pestis, ChIP-chip revealed 31 PhoP-activated and 14 repressed genes under low Mg²⁺ conditions . In Streptomyces coelicolor, PhoP binding to PHO boxes (direct repeats, DRUs) upstream of phosphate-scavenging genes (pstSCAB, phoA) was validated via electrophoretic mobility shift assays (EMSA) .
Q. What bioinformatics tools predict PhoP-regulated genes and their PHO boxes?
PHO box motifs (e.g., DRUs with consensus sequences) are identified using position-specific scoring matrices (PSSMs) derived from validated promoters (pstS, phoRP-phoU). Genome-wide scans with tools like MEME or FIMO predict candidate targets, followed by EMSA to confirm PhoP binding . For example, S. coelicolor PhoP targets (e.g., SCO1196, SCO1394) were prioritized based on PHO box presence and functional relevance to phosphate metabolism .
Q. What techniques are used to construct and validate PhoP deletion mutants?
phoP knockout strains are generated via homologous recombination, replacing the gene with antibiotic resistance cassettes. Validation includes PCR sequencing, proteomic confirmation (absence of this compound in mutants), and phenotypic assays (e.g., virulence attenuation in macrophages) . In Bacillus licheniformis, the ΔphoP mutant showed abolished γ-PGA synthesis, confirmed via metabolomics .
Advanced Research Questions
Q. How do researchers resolve contradictions in PhoP’s regulatory role when overlapping with other systems (e.g., CorA)?
Functional redundancy between PhoP and Mg²⁺ transporter CorA in Salmonella was dissected using double mutants (ΔcorAΔphoP) and proteomics. While CorA loss upregulated MgtA (a PhoP-independent Mg²⁺ transporter), PhoP regulated distinct stress-response genes. Comparative proteomic analysis (LC-MS/MS) identified shared and unique targets, clarifying system-specific roles .
Q. What experimental approaches determine PhoP’s DNA-binding specificity and interaction dynamics with PHO boxes?
EMSA with purified this compound (e.g., His-tagged PhoP from E. coli ) confirms binding to PHO boxes. Mutagenesis of DRUs in promoter regions (e.g., pstS P-0 and P-00 mutants) showed that two DRUs are essential for binding . Competitive EMSA with non-specific DNA (e.g., poly(dI:dC)) further validates specificity .
Q. How does comparative proteomics reveal PhoP’s role under phosphate limitation?
Wild-type and ΔphoP strains of S. coelicolor were grown in phosphate-rich vs. -limited media, followed by 2D gel electrophoresis and MALDI-TOF MS. PhoP-dependent proteins (e.g., alkaline phosphatases, transporters) were upregulated in the wild type but absent in the mutant, linking PhoP to phosphate starvation responses .
Q. What methodologies confirm PhoP’s immunogenicity for tuberculosis diagnostics?
Recombinant PhoP was expressed in E. coli (pET-28a vector) and purified via Ni-NTA chromatography. ELISA and Western blot using sera from TB patients showed anti-PhoP antibodies, while IFN-γ ELISpot assays demonstrated Th1-polarized cellular immunity in murine models .
Q. How is PhoP phosphorylation studied, and what techniques validate its regulatory activity?
Site-directed mutagenesis of phosphorylation sites (e.g., S123/T145 in PhoR, the PhoP kinase) followed by phosphoproteomics (LC-MS/MS) identifies critical residues. In Mycobacterium avium, GST-tagged PhoP DNA-binding domains were expressed, and phosphorylation status was assessed via anti-phosphothreonine antibodies (e.g., ab9337) .
Q. How do evolutionary studies explain PhoP regulon divergence across Enterobacteriaceae?
Comparative genomics of 10 Enterobacteriaceae species revealed horizontal gene transfer and transcriptional rewiring events. Core regulon members (e.g., mgtA, phoPQ) maintain Mg²⁺ homeostasis, while species-specific targets (e.g., virulence plasmids in Y. pestis) reflect niche adaptation. Phylogenetic footprinting identified conserved PHO boxes in core genes .
Q. What metabolomics strategies elucidate PhoP’s role in γ-PGA synthesis regulation?
In B. licheniformis, intracellular metabolites were profiled via GC-MS and LC-MS in wild-type vs. ΔphoP strains. PhoP bound the pgsB promoter (EMSA ), directly regulating γ-PGA synthesis genes. Targeted metabolomics quantified glutamate and UDP-N-acetylglucosamine, key precursors whose levels correlated with PhoP activity .
Q. How are PhoP-dependent sRNAs (e.g., STnc1480) identified and characterized?
RNA-seq of Salmonella PhoP/SlyA mutants under low Mg²⁺ revealed STnc1480 as a dual-regulated sRNA. Ectopic PhoP/SlyA expression (PBAD promoter) restored STnc1480 in single mutants but not double mutants, confirmed via qRT-PCR and Northern blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
